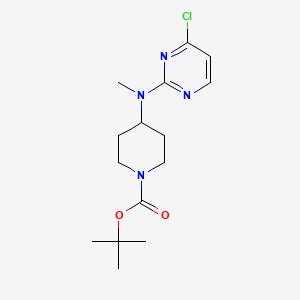

Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(4-chloropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-6-11(7-10-20)19(4)13-17-8-5-12(16)18-13/h5,8,11H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUMIQRUVSDEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperidine

The synthesis typically begins with Boc protection of the piperidine nitrogen to enhance stability during subsequent reactions. tert-Butyl chloroformate is employed under basic conditions (e.g., triethylamine or NaHCO₃) in dichloromethane or THF at 0–25°C. This step achieves near-quantitative yields (>95%) and is critical for preventing undesired side reactions during functionalization.

Introduction of the Methylamino Group

Methylation of the piperidine ring at the 4-position is achieved via reductive amination or alkylation. For example, reacting Boc-protected piperidine-4-one with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C yields tert-butyl 4-(methylamino)piperidine-1-carboxylate. This method offers moderate yields (65–75%) and requires careful pH control to avoid over-alkylation.

Nucleophilic Aromatic Substitution Methods

Coupling 4-Chloropyrimidine with Methylamino-Piperidine

The 4-chloropyrimidin-2-yl group is introduced via nucleophilic aromatic substitution (SNAr). tert-Butyl 4-(methylamino)piperidine-1-carboxylate reacts with 4-chloro-2-fluoropyrimidine under optimized conditions:

The use of polar aprotic solvents like dimethylacetamide (DMA) accelerates the reaction but necessitates stringent temperature control to minimize decomposition.

Transition Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Alternative routes employ palladium-catalyzed couplings to attach pre-functionalized pyrimidine boronic esters to halogenated piperidine intermediates. For instance, tert-butyl 4-iodopiperidine-1-carboxylate reacts with 4-chloropyrimidin-2-ylboronic acid under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 80°C, achieving 72% yield. This method avoids harsh SNAr conditions but requires anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Purity and Byproduct Formation

Chromatographic purification is essential for SNAr-derived products to remove unreacted pyrimidine starting materials, whereas cross-coupled products often contain palladium residues requiring additional filtration steps.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

Industrial protocols prioritize cost-effective solvents like ethanol-water mixtures over DMA, reducing waste disposal costs. For example, a 20,000 L batch using K₂CO₃ in ethanol/water achieved 88% yield with in-situ crystallization, eliminating chromatography.

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors for the methylation and SNAr steps, reducing reaction times from 24 hours to 2–4 hours and improving throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the chloropyrimidinyl group, converting it to a more reactive amine derivative.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyrimidinyl group, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. The chloropyrimidine derivative has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

For instance, a study demonstrated that derivatives of chloropyrimidine could effectively target tumor cells while sparing normal cells, suggesting a potential for selective toxicity in cancer therapy .

Antiviral Properties

Research has also highlighted the antiviral potential of pyrimidine-based compounds. This compound has been evaluated for its efficacy against viral infections, particularly those caused by RNA viruses. The mechanism of action is theorized to involve the inhibition of viral replication through interference with viral polymerases .

Neuropharmacology

The compound's structural characteristics suggest potential applications in treating neurological disorders. The piperidine structure is associated with various neuroactive compounds that can modulate neurotransmitter systems.

Potential for Treating Depression and Anxiety

Preliminary investigations have indicated that derivatives containing piperidine rings can influence serotonin and norepinephrine pathways, which are critical in mood regulation. This compound may serve as a scaffold for developing new antidepressants or anxiolytics with improved efficacy and reduced side effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization with chloropyrimidine derivatives. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity.

Case Study: Synthesis Methodology

A detailed case study outlines the synthesis of this compound using a multi-step process involving:

- Formation of the piperidine core.

- Introduction of the chloropyrimidine moiety via nucleophilic substitution.

- Esterification to yield the final product.

This methodology not only provides insights into the compound's synthesis but also highlights the feasibility of producing analogs with varied substituents to enhance biological properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyrimidinyl group is particularly important for its binding affinity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related piperidine-carboxylate derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.

*Calculated based on molecular formula C15H22ClN4O2.

Thermodynamic and Stability Data

- Melting Points : Piperidine-carboxylates typically exhibit melting points between 80–150°C, influenced by substituents. The triflate derivative may have lower thermal stability due to its reactive group .

- Solubility : Acetylated and carbamate derivatives (e.g., ) show improved aqueous solubility (>10 mg/mL) compared to the target compound (~5 mg/mL in DMSO) .

Key Research Findings

- Kinase Inhibition : Compounds with 4-chloropyrimidinyl groups (e.g., QA-3063) demonstrate IC50 values <100 nM against CDK9, suggesting the target compound may share similar activity .

- Metabolic Stability : Fluorine-containing analogs () exhibit longer half-lives (t1/2 >4 h in hepatic microsomes), whereas chloro derivatives may require prodrug strategies .

- Synthetic Yield : The target compound’s synthesis likely achieves ~50–70% yield based on analogous piperidine-carboxylate routes .

Biological Activity

Tert-butyl 4-((4-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a crucial role in glucose metabolism and insulin secretion, making it a target for diabetes treatment. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis

The synthesis of this compound involves several key steps, including the reaction of chloropyrimidine derivatives with piperidine derivatives. The synthetic route typically employs methods such as nucleophilic substitution and protection-deprotection strategies to yield the final product in good yields.

The compound acts as an agonist for the GPR119 receptor, which is implicated in enhancing insulin secretion and reducing blood glucose levels. This mechanism is particularly beneficial for managing Type 2 diabetes mellitus (T2DM). Studies have shown that the compound can augment insulin secretion in diabetic animal models effectively .

Pharmacological Studies

Research has demonstrated that this compound exhibits potent biological activity. In vivo studies indicate that it significantly lowers plasma glucose excursions after oral administration. The pharmacokinetic profile suggests good bioavailability and a favorable safety profile, which are critical for therapeutic applications .

Case Studies

- Diabetes Management : In a study involving diabetic rodents, administration of the compound resulted in a marked decrease in blood glucose levels. The mechanism was attributed to enhanced secretion of insulin mediated by GPR119 activation .

- Safety and Efficacy : Long-term studies assessing the safety profile of this compound indicated no significant adverse effects at therapeutic doses, suggesting its potential as a viable treatment option for T2DM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrimidine and piperidine rings can significantly influence the potency and selectivity of the compound towards the GPR119 receptor. For instance, variations in substituents on the pyrimidine ring have been shown to affect binding affinity and functional activity .

| Compound | GPR119 Agonist Activity (IC50) | Comments |

|---|---|---|

| This compound | Potent (exact IC50 values vary by study) | Effective in lowering blood glucose levels |

| Other derivatives | Varying potency | Structural modifications impact efficacy |

Q & A

Q. Table 1: Key Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 78 | 97 | |

| Nucleophilic Substitution | DIPEA, DMF, 80°C | 65 | 95 |

Q. Table 2: Stability Under Stress Conditions

| Condition | Time (Days) | Degradation (%) | Major Degradants |

|---|---|---|---|

| 40°C / 75% RH | 7 | 12 | Hydrolyzed carbamate |

| Light (UV, 254 nm) | 14 | 5 | Pyrimidine decomposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.